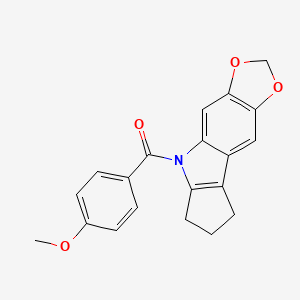

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-anisoyl)-

CAS No.: 50332-17-7

Cat. No.: VC18722175

Molecular Formula: C20H17NO4

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50332-17-7 |

|---|---|

| Molecular Formula | C20H17NO4 |

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | 4,6-dioxa-15-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,10(14)-tetraen-15-yl-(4-methoxyphenyl)methanone |

| Standard InChI | InChI=1S/C20H17NO4/c1-23-13-7-5-12(6-8-13)20(22)21-16-4-2-3-14(16)15-9-18-19(10-17(15)21)25-11-24-18/h5-10H,2-4,11H2,1H3 |

| Standard InChI Key | CMGADCJREZYXQX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)N2C3=C(CCC3)C4=CC5=C(C=C42)OCO5 |

Introduction

Structural Features and Molecular Characterization

Core Framework and Substituent Influence

The molecular formula, C₂₀H₁₇NO₄, corresponds to a molecular weight of 335.4 g/mol. Key computed properties include a XLogP3 value of 4, indicating moderate hydrophobicity, and three hydrogen bond acceptors, reflecting the oxygen-rich dioxole and carbonyl groups . The rotatable bond count of 1 (associated with the p-anisoyl group) suggests limited flexibility, which may influence binding specificity .

Spectroscopic and Stereochemical Properties

The compound’s SMILES string (COC1=CC=C(C=C1)C(=O)N2C3=C(CCC3)C4=CC5=C(C=C42)OCO5) encodes its connectivity, highlighting the methoxy group, carbonyl linkage, and fused ring system. Stereochemical analysis via 3D conformer models reveals a planar indole-dioxole region and a puckered cyclopentane ring, creating a concave surface for potential molecular interactions .

Synthesis and Industrial Production

Synthetic Pathways

While detailed protocols are proprietary, the synthesis likely involves:

-

Indole functionalization: Introduction of the dioxole moiety via cyclocondensation of catechol derivatives.

-

Cyclopentane annulation: Diels-Alder or [2+2] cycloaddition reactions to fuse the cyclopentane ring.

-

p-Anisoyl incorporation: Friedel-Crafts acylation or nucleophilic substitution to attach the benzoyl group.

Industrial-scale production employs continuous flow reactors to enhance yield and purity, followed by preparative HPLC for isolation.

Biological Activities and Mechanistic Insights

Mechanism of Action Hypotheses

-

Enzyme inhibition: The indole nitrogen and carbonyl oxygen could coordinate with metalloenzyme active sites.

-

Receptor modulation: Structural mimicry of endogenous ligands (e.g., serotonin derivatives) may enable GPCR interactions.

Comparative Analysis with Structural Analogues

| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | XLogP3 |

|---|---|---|---|---|

| 5-(p-Anisoyl) derivative | C₂₀H₁₇NO₄ | p-methoxybenzoyl | 335.4 | 4 |

| 5-Benzoyl derivative | C₁₉H₁₅NO₃ | benzoyl | 305.3 | 3.5 |

The p-anisoyl variant exhibits higher molecular weight and lipophilicity than its benzoyl counterpart, potentially enhancing tissue penetration and target affinity .

Future Research Directions

-

Target identification: Use computational docking to predict interactions with cancer-related proteins.

-

SAR studies: Modify the p-anisoyl group to optimize bioavailability.

-

In vivo assays: Evaluate pharmacokinetics and toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume